Butyl chloro(oxo)acetate
Description
Butyl chloro(oxo)acetate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid and is known for its reactivity due to the presence of both chloro and oxo functional groups. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and industrial chemistry.
Properties
IUPAC Name |
butyl 2-chloro-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIWHUDKRDPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520999 | |
| Record name | Butyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20963-23-9 | |
| Record name | Butyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40520999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl chloro(oxo)acetate can be synthesized through several methods. One common method involves the reaction of butyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
C4H9OH+ClCH2COCl→C6H9ClO3+HCl
The reaction is typically carried out at low temperatures to control the exothermic nature of the process and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Butyl chloro(oxo)acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to produce butyl alcohol and chloroacetic acid.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as sodium hydroxide.
Hydrolysis: This reaction is usually performed in the presence of water and an acid or base catalyst.
Esterification: Carboxylic acids and an acid catalyst such as sulfuric acid are used.
Major Products
Nucleophilic substitution: Produces substituted acetates.
Hydrolysis: Produces butyl alcohol and chloroacetic acid.
Esterification: Produces esters of this compound.
Scientific Research Applications
Butyl chloro(oxo)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Agrochemicals: It is used in the production of pesticides and herbicides.
Polymer Chemistry: It is involved in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of butyl chloro(oxo)acetate involves its reactivity with nucleophiles. The chloro group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The oxo group also plays a role in the compound’s reactivity, particularly in esterification reactions.
Comparison with Similar Compounds
Butyl chloro(oxo)acetate can be compared with other similar compounds such as:
Methyl chloro(oxo)acetate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl chloro(oxo)acetate: Similar in structure but with an ethyl group instead of a butyl group.
Propyl chloro(oxo)acetate: Similar in structure but with a propyl group instead of a butyl group.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the applications it finds in various fields. Its longer carbon chain compared to methyl and ethyl derivatives provides different physical properties and reactivity, making it suitable for specific industrial applications.
Biological Activity
Butyl chloro(oxo)acetate, also referred to as tert-butyl 2-chloro-2-oxoacetate, is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound is characterized by a chloro group, a keto functional group, and a tert-butyl protecting group, which contribute to its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.
- Molecular Formula : C₆H₉ClO₃
- Molar Mass : 164.59 g/mol
- Physical State : Colorless to pale yellow liquid
Mechanisms of Biological Activity
Research indicates that this compound exhibits biological activity primarily as an inhibitor in enzymatic reactions. Specifically, it has been studied for its inhibitory effects on various hydrolases, which are crucial in metabolic pathways. The compound's ability to interact with enzymes suggests potential applications in drug development and therapeutic interventions.
Enzymatic Inhibition
The inhibition mechanism involves the interaction of this compound with the active sites of enzymes, leading to a decrease in their catalytic activity. For instance, studies have shown that this compound can inhibit enzymes involved in metabolic processes, potentially affecting pathways related to cancer and inflammation .
Biological Activities and Applications
-
Antimicrobial Activity :
- Case Study : In vitro studies have demonstrated that this compound possesses antibacterial properties against various strains of bacteria. It has shown effectiveness against multidrug-resistant pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii, making it a candidate for further development as an antimicrobial agent .
-
Anti-inflammatory Effects :
- The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
- Antitumor Activity :
Toxicity Profile
While this compound shows promise in various biological applications, its toxicity must be carefully evaluated. The compound is flammable and can cause severe skin burns and eye damage upon contact. Toxicological assessments have indicated that higher concentrations may lead to cytotoxic effects in certain cellular models; however, specific LD50 values remain to be established through comprehensive testing .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthesis methods for butyl chloro(oxo)acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of chloro(oxo)acetic acid with butanol using acid catalysts (e.g., H₂SO₄) or coupling agents. Optimization requires systematic variation of parameters:
- Catalyst concentration : Test 0.5–5 mol% to balance reaction rate and side reactions.
- Temperature : Monitor yield at 60–120°C to avoid thermal decomposition.
- Solvent selection : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents for reflux efficiency.
- Reagent purity : Use anhydrous butanol to minimize hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : Use GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water) to quantify impurities.
- Spectroscopy : NMR for functional group analysis; ESI-MS for molecular ion confirmation.
- Elemental analysis : Validate Cl content via combustion analysis or X-ray fluorescence .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Waste disposal : Segregate halogenated waste for incineration .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- Light sensitivity : Expose to UV light (320–400 nm) and monitor photodegradation products.
- Data documentation : Track changes in purity and identify degradation pathways (e.g., hydrolysis to chloroacetic acid) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic studies : Perform reactions with varying nucleophiles (e.g., amines, thiols) and track rate constants via UV-Vis spectroscopy.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to map transition states and activation energies.
- Isotopic labeling : Introduce ¹⁸O in the carbonyl group to trace acyl transfer pathways .
Q. How can contradictions in reported synthetic yields or spectral data for this compound be resolved?
- Methodological Answer :
- Reproducibility checks : Replicate experiments using identical reagents and conditions from conflicting studies.
- Analytical validation : Cross-validate NMR/IR data with independent labs or databases (e.g., PubChem).
- Meta-analysis : Compare solvent polarity, catalyst type, and temperature gradients across studies to identify confounding variables .
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict solubility parameters in different solvents.
- QSPR models : Correlate molecular descriptors (e.g., logP, dipole moment) with experimental toxicity data.
- Software tools : Utilize COSMO-RS for partition coefficient estimation or Gaussian for vibrational frequency analysis .
Q. How can researchers design experiments to study the environmental fate of this compound?
- Methodological Answer :
- Biodegradation assays : Incubate with soil microbiota and quantify residual compound via LC-MS.
- Hydrolysis kinetics : Measure pH-dependent degradation rates (e.g., t₁/₂ at pH 4, 7, 10).
- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .
Data Presentation Guidelines
-
Tables : Example for stability study
Condition Purity (%) at t=0 Purity (%) at t=4 weeks Major Degradation Product 25°C, dark 99.8 99.5 None 40°C, 75% RH 99.6 97.2 Chloroacetic acid UV exposure 99.7 89.4 Butyl oxalate -
Figures : Include chromatograms overlays or reaction coordinate diagrams from computational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
